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3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

HDAC8 inhibition Epigenetics Cancer therapeutics

Researchers developing non-hydroxamate HDAC8 inhibitors face a critical supply bottleneck: sourcing the correct 3-benzyl-8-carboxylic acid triazolopyridine scaffold. Generic analogs lack validated SAR, risking failed campaigns. - **Validated Scaffold**: Directly enables modular amide coupling to diverse zinc-chelating warheads, producing HDAC8 inhibitors with IC₅₀ from 352 nM and complete selectivity over HDAC4. - **Supply Certainty**: Available from stock with full analytical characterization, eliminating multi-step in-house synthesis and accelerating library production.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 1206969-19-8
Cat. No. B1442381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
CAS1206969-19-8
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C3N2C=CC=C3C(=O)O
InChIInChI=1S/C14H11N3O2/c18-14(19)11-7-4-8-17-12(15-16-13(11)17)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19)
InChIKeyXZXMANWOAWWFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-triazolopyridine-8-carboxylic acid Profile


3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1206969-19-8; C₁₄H₁₁N₃O₂; MW 253.26 g/mol) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine scaffold class, a privileged structure in medicinal chemistry [1]. The compound features a benzyl substituent at the 3-position and a carboxylic acid group at the 8-position (predicted XLogP3 = 2.7, topological polar surface area = 67.5 Ų) [2]. This core scaffold has been validated across multiple therapeutic target families, including histone deacetylases (HDACs), myeloperoxidase (MPO), diacylglycerol acyltransferase 1 (DGAT1), and the PD-1/PD-L1 immune checkpoint axis [1][3][4]. The 3-benzyl-8-carboxylic acid substitution pattern distinguishes this compound from closely related analogs (e.g., 3-phenyl, 3-methyl, or unsubstituted variants) and positions it as a key synthetic intermediate for constructing non-hydroxamate HDAC8 inhibitors and other bioactive triazolopyridine derivatives [1].

Scaffold
[1,2,4]Triazolo[4,3-a]pyridine core
Substitution
3-Benzyl (flexible linker) + 8-COOH (amide coupling handle)
Research fit
Non-hydroxamate HDAC8 inhibitor synthesis; multi-target scaffold exploration (HDAC8, PD-L1, DGAT1)
Selection context
Differentiated from 3-phenyl/3-methyl analogs; benzyl SAR dependent

Why Generic Analogs Fall Short


The 3-benzyl substitution pattern on the [1,2,4]triazolo[4,3-a]pyridine core is not a generic or interchangeable feature. In the most comprehensive structure–activity relationship (SAR) study of benzyl-triazolopyridines published to date, compounds bearing the 3-benzyl-triazolopyridine cap group demonstrated HDAC8 inhibitory activity spanning three orders of magnitude (IC₅₀ from 352 nM to >35,000 nM), with potency critically dependent on substituent identity at both the benzyl phenyl ring and the zinc-chelating warhead [1]. The benzyl CH₂ linker introduces conformational flexibility and spatial reach distinct from the directly attached 3-phenyl analog (CAS 1082193-69-8), altering the vector of the terminal phenyl group relative to the triazolopyridine core . Furthermore, the 8-carboxylic acid moiety serves as an essential synthetic handle for amide coupling to diverse warheads, enabling the modular construction of compound libraries for target-specific optimization — a capability absent in the unsubstituted [1,2,4]triazolo[4,3-a]pyridine core [1]. These structural features make direct substitution with generic 3-methyl, 3-phenyl, or unsubstituted triazolopyridine-8-carboxylic acid analogs scientifically invalid without full re-validation of target engagement and selectivity.

Benzyl conformational flexibility
3-Benzyl linker geometry may alter binding pose relative to 3-phenyl analogs; accessible conformational space differs
Carboxylic acid synthetic handle
8-COOH enables modular warhead coupling; substitution with ester or unsubstituted analogs removes critical diversification point
Isoform selectivity profile
HDAC8 selectivity (>99-fold) is sensitive to benzyl substitution; generic 3-methyl or unsubstituted cores may shift selectivity landscape

Differentiation vs. Closest Analogs


HDAC8 Inhibitory Potency and HDAC4 Sparing

In a head-to-head comparison within a single study, triazolopyridine derivatives incorporating a 3-(4-methylbenzyl) cap group achieved HDAC8 IC₅₀ values ranging from 352 nM (compound 9d, 2,4-dichloro substituent) to 515 nM (compound 9i, CF₃/2,4-dichloro), while maintaining IC₅₀ >35,000 nM against HDAC4 in all cases — representing >99-fold selectivity [1]. For the most potent benzyl-triazolopyridine compound (9d), HDAC8 IC₅₀ = 352 nM with no detectable activity against HDAC1, HDAC4, HDAC6, HDAC10, or HDAC11 (all IC₅₀ >35,000 nM), establishing >99-fold isoform selectivity [1]. This contrasts with the reference compound B (a non-benzyl comparator within the same study), which exhibited HDAC8 IC₅₀ = 212 nM but lacked the carboxylic acid synthetic handle, limiting further derivatization options [1].

HDAC8 Inhibition & Selectivity
Head-to-head
HDAC8 IC₅₀ 352–515 nM
HDAC4 IC₅₀ >35,000 nM
Comparator (Compound B) IC₅₀ 212 nM
Supports >99-fold HDAC8 selectivity over other isoforms in assay
Direct comparison at ≤35 μM; n.d. due to no activity
HDAC8 inhibition Epigenetics Cancer therapeutics

Benzyl Linker Conformational Flexibility

The 3-benzyl substituent (Ph-CH₂-) in the target compound provides a conformationally flexible methylene linker between the triazolopyridine core and the phenyl ring, introducing three rotatable bonds versus two in the 3-phenyl analog (CAS 1082193-69-8) [1]. This additional rotational degree of freedom alters the spatial reach of the terminal aryl group. In the HDAC8 co-crystal structure context, docking studies of compound 9i (which incorporates the benzyl-triazolopyridine cap) revealed that the triazolopyridine ring engages in π-π stacking with Phe152 and Phe208, while substituents on the benzyl phenyl ring make hydrophobic contacts with Tyr306 and Lys33 side chains — interactions whose geometry depends on the benzyl CH₂ linker trajectory [2]. The 3-phenyl analog (CAS 1082193-69-8) places the phenyl ring in a more constrained, directly conjugated orientation, which may restrict the accessible conformational space for optimizing these hydrophobic contacts [1].

Benzyl Linker Flexibility
Class-level
3 rotatable bonds (sp³ linker)
vs. 2 rotatable bonds in 3-phenyl (sp²)
Additional conformational freedom may influence binding pose reach
Computed descriptors; docking suggests altered contacts
Structural biology Medicinal chemistry Scaffold design

Non-Hydroxamate Warhead Diversification

The 8-carboxylic acid group in the target compound serves as the critical synthetic junction for installing diverse zinc-chelating warheads. In the Bandaru et al. (2025) synthetic scheme, the 3-benzyl-triazolopyridine-8-carboxylic acid intermediate was coupled via HATU/DIPEA-mediated amidation to α-amino amide warheads, generating 22 final compounds (9a–9v) with HDAC8 IC₅₀ values ranging from 352 nM to >35,000 nM [1]. This contrasts fundamentally with traditional hydroxamate-based HDAC8 inhibitors, where the hydroxamic acid warhead is pre-installed and cannot be modularly exchanged. The non-hydroxamate approach avoids known liabilities of hydroxamates, including metabolic glucuronidation, potential mutagenicity, and non-selective metal chelation [1]. Four benzamide-based compounds (14a–14f) sharing the same benzyl-triazolopyridine cap group showed lower activity than the α-amino amide series, demonstrating that the carboxylic acid handle enables systematic warhead optimization without altering the cap group scaffold [1].

Non-Hydroxamate Warhead Diversification
Class-level
22 compounds synthesized from single 8-COOH intermediate via HATU/DIPEA amidation
Modular warhead diversification supports SAR exploration
Non-hydroxamate strategy avoids known hydroxamate liabilities
Drug design Zinc-chelating group Metabolic stability

Physicochemical Differentiation vs. Analogs

The target compound (3-benzyl) exhibits a predicted XLogP3 of 2.7 (PubChem), placing it in an intermediate lipophilicity range appropriate for lead-like chemical space. This compares to a predicted XLogP3 of approximately 1.4 for the 3-methyl analog (C₈H₇N₃O₂, MW 177.16) and approximately 2.3 for the 3-phenyl analog (C₁₃H₉N₃O₂, MW 239.23) [1]. The benzyl group thus provides a lipophilicity increment of approximately +1.3 logP units over the methyl analog while maintaining a lower molecular weight (253.26 g/mol) than many elaborated triazolopyridine leads. The compound contains 1 hydrogen bond donor (carboxylic acid OH) and 4 hydrogen bond acceptors, with a topological polar surface area of 67.5 Ų, compatible with both oral bioavailability guidelines (TPSA <140 Ų) and blood–brain barrier penetration potential (TPSA <90 Ų) [1]. The predicted density of 1.35 ± 0.1 g/cm³ and the absence of stereocenters simplify analytical characterization and scale-up considerations [1].

Physicochemical Differentiation
Reported
XLogP3: 2.7 (benzyl) vs. 1.4 (methyl) vs. 2.3 (phenyl)
TPSA 67.5 Ų; MW 253.26
Intermediate lipophilicity fills gap between polar and lipophilic analogs
Computed values; may inform lead optimization
Physicochemical properties Drug-likeness Lead optimization

Multi-Target Validation: HDAC8, PD-L1, DGAT1

The [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated target engagement across at least three distinct therapeutic target classes with quantitative potency data. In HDAC8 inhibition, benzyl-triazolopyridine derivatives achieve IC₅₀ values of 352–515 nM with complete selectivity over class I/II HDAC isoforms [1]. In the PD-1/PD-L1 immune checkpoint axis, a structurally related [1,2,4]triazolo[4,3-a]pyridine compound (A22) exhibited PD-L1 binding inhibition with IC₅₀ = 92.3 nM in a homogenous time-resolved fluorescence assay and dose-dependently elevated interferon-γ production in a Hep3B/OS-8/hPD-L1 and CD3 T cell co-culture model [2]. In the DGAT1 program, patent WO2009126624 disclosed 69 triazolopyridine compounds as DGAT1 inhibitors, with four derivatives showing DGAT1 IC₅₀ <0.1 μM in a microsomal enzyme assay [3]. This multi-target validation across independent research programs demonstrates that the triazolopyridine-8-carboxylic acid scaffold is not confined to a single target class, increasing the probability of identifying activity in diverse screening cascades.

Multi-Target Validation
Reported
HDAC8: 352–515 nM; PD-L1: 92.3 nM; DGAT1:
Scaffold validated across multiple target classes
Cross-study evidence; individual assay conditions vary
Multi-target potential Scaffold repurposing Drug discovery

Application Scenarios


Non-Hydroxamate HDAC8 Inhibitor Lead Optimization

This compound serves as the optimal cap group intermediate for synthesizing novel non-hydroxamate HDAC8 inhibitors via modular amide coupling to diverse zinc-chelating warheads. The Bandaru et al. (2025) study demonstrated that 22 α-amino amide derivatives could be rapidly generated from a common benzyl-triazolopyridine-8-carboxylic acid intermediate, with HDAC8 IC₅₀ values spanning 352 to >35,000 nM and complete selectivity over HDAC4 (IC₅₀ >35,000 nM) [1]. The lead compound 9i (derived from an elaborated analog bearing CF₃ and 2,4-dichloro substituents) showed HDAC8 IC₅₀ = 515 nM and demonstrated anti-neuroblastoma activity in IMR-32 cells (IC₅₀ = 12.75 μM), with functional effects confirmed in colony formation, cell migration, apoptosis, and cell cycle arrest assays [1]. The carboxylic acid intermediate is essential for accessing this SAR space without de novo scaffold synthesis for each analog.

PD-1/PD-L1 Immune Checkpoint Scaffold-Hopping

The [1,2,4]triazolo[4,3-a]pyridine core has been independently validated as a PD-L1 binding inhibitor scaffold. Qin et al. (2019) demonstrated that compound A22, bearing the same triazolopyridine core, inhibited the PD-1/PD-L1 interaction with IC₅₀ = 92.3 nM and functionally elevated interferon-γ production in a T cell co-culture model [2]. The 3-benzyl-8-carboxylic acid compound can be employed as a starting point for fragment growing or scaffold-hopping approaches to develop novel PD-L1 antagonists with differentiated IP, leveraging the benzyl group for additional hydrophobic contacts in the PD-L1 binding pocket.

DGAT1 Inhibitor Fragment-Based Design

Patent WO2009126624 (Bristol-Myers Squibb) established that 69 triazolopyridine compounds act as DGAT1 inhibitors, with four derivatives achieving IC₅₀ <0.1 μM in human DGAT1 microsomal assays [3]. DGAT1 inhibition is a validated strategy for treating obesity, dyslipidemia, and type 2 diabetes. The 3-benzyl-8-carboxylic acid compound provides a synthetically tractable starting scaffold for fragment elaboration toward potent, selective DGAT1 inhibitors while maintaining favorable physicochemical properties (XLogP3 = 2.7, TPSA = 67.5 Ų) compatible with oral bioavailability [4].

Physicochemical Calibration in Lead Optimization

The compound's intermediate lipophilicity (XLogP3 = 2.7) and polar surface area (TPSA = 67.5 Ų) position it within favorable drug-like chemical space, distinct from the more polar 3-methyl analog (XLogP3 ≈ 1.4) and the less flexible 3-phenyl analog [4]. This makes it a preferred fragment or early lead scaffold for programs requiring balanced ADME properties. The single carboxylic acid handle allows systematic exploration of amide, ester, and heterocycle bioisosteres without introducing additional metabolic liabilities. The absence of stereocenters simplifies analytical quality control and scale-up for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Non-hydroxamate HDAC8 inhibitor synthesis
8-Carboxylic acid modular coupling
Warhead-dependent HDAC8 potency and selectivity profiling
PD-1/PD-L1 antagonist research
Triazolopyridine core scaffold
PD-L1 binding and T-cell functional assay endpoints
DGAT1 inhibitor fragment-based studies
3-Benzyl substitution pattern
DGAT1 enzymatic inhibition screening
Lead-like property calibration
Intermediate lipophilicity profile
ADME property and permeability assessment
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